5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic processes essential for the survival of microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-nitro-1,2,4-triazol-5-one
Uniqueness
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar triazole derivatives .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-cyclopropyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H7N3O/c9-5-6-4(7-8-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8,9) |
InChI Key |
MAVBGIPJFZXXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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